molecular formula C17H13BrFN3O2 B2794514 N-(4-bromo-2-fluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 941931-65-3

N-(4-bromo-2-fluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2794514
CAS No.: 941931-65-3
M. Wt: 390.212
InChI Key: GWNDPEFIVNWZIP-UHFFFAOYSA-N
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Description

The compound “N-(4-bromo-2-fluorophenyl)-1-ethyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains a naphthyridine ring, which is a type of nitrogen-containing heterocycle, attached to a carboxamide group and a bromo-fluorophenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the naphthyridine ring, the bromo-fluorophenyl group, and the carboxamide group. The presence of the bromine and fluorine atoms would likely make the molecule quite polar, and the nitrogen atoms in the naphthyridine ring and the carboxamide group could potentially act as hydrogen bond acceptors .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polar bromo-fluorophenyl group and the polar carboxamide group .

Scientific Research Applications

Synthesis and Antimicrobial Activity
The research on related compounds, such as 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, demonstrates the methodological advancements in synthesizing naphthyridine derivatives with potential antimicrobial activity. These compounds were evaluated against Escherichia coli and showed efficacy in protecting animals against gram-negative bacterial pathogenic infections, suggesting a pro-drug mechanism might be in operation (Santilli, Scotese, & Yurchenco, 1975).

Antibacterial Evaluation
Further studies have focused on the synthesis and antibacterial evaluation of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives. These compounds have shown promising antibacterial properties, making them worthy of further biological study to explore their therapeutic potential (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

Cytotoxic Activity in Cancer Research
The development of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones and their testing for cytotoxic activity against murine leukemia and lung carcinoma has extended the research applications of naphthyridine derivatives into the field of cancer. Some derivatives have shown potent cytotoxicity, with IC50 values lower than 10 nM, indicating their potential as cancer therapeutics (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Novel Syntheses and Characterizations
Innovative synthetic pathways have led to the creation of novel naphthyridine derivatives with various pharmacological potentials. For example, the synthesis of chiral linear carboxamides incorporating peptide linkages and their subsequent antimicrobial testing showcases the versatility of naphthyridine compounds in drug development (Khalifa, Amr, Al-Omar, & Nossier, 2016).

Anti-inflammatory and Anticancer Potential
A particular study highlighted the anti-inflammatory activity of a naphthyridine derivative that also possesses in vitro anticancer potential. This dual-function compound inhibited the secretion of pro-inflammatory cytokines and demonstrated cytotoxicity against cancer cell lines, suggesting its applicability in both anti-inflammatory and cancer therapy (Madaan, Kumar, Verma, Singh, Jain, & Jaggi, 2013).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s intended to be used as a drug, future research could involve studying its pharmacokinetics and pharmacodynamics, its efficacy and safety in preclinical and clinical trials, and potential methods for its synthesis on a larger scale .

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-1-ethyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFN3O2/c1-2-22-15-10(4-3-7-20-15)8-12(17(22)24)16(23)21-14-6-5-11(18)9-13(14)19/h3-9H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNDPEFIVNWZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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